Pioglitazone thiazolidinedione ring-opened N-beta-D-glucuronide
CAS No.:
Cat. No.: VC16505242
Molecular Formula: C25H30N2O10S
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30N2O10S |
|---|---|
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | 6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34) |
| Standard InChI Key | GQCWGHHINCKKGE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid, reflects its hybrid structure combining a glucuronic acid moiety with a ring-opened thiazolidinedione derivative . Key features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₀N₂O₁₀S | |
| Molecular Weight | 550.6 g/mol | |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O | |
| PubChem CID | 92023912 |
The thiazolidinedione ring opening occurs at the N-C bond, followed by conjugation with glucuronic acid at the exposed amine group . This structural modification eliminates the original pharmacophore responsible for peroxisome proliferator-activated receptor gamma (PPARγ) activation, potentially altering the metabolite’s biological activity .
Metabolic Pathways and Biotransformation
Enzymatic Mechanisms
Pioglitazone undergoes hepatic metabolism via two primary pathways:
-
Phase I Oxidation: CYP2C8-mediated hydroxylation of the ethylpyridine side chain .
-
Phase II Conjugation:
Species-Specific Metabolism (Human vs. Animal Models):
| Species | Metabolite Detected | Key Enzymes Involved |
|---|---|---|
| Human | Yes | CYP2C8, UGT1A1/UGT1A3 |
| Monkey | Yes | CYP2C8 homologs |
| Rat | No | Deficient in specific UGTs |
This metabolite’s formation is absent in rats due to differences in UGT isoform expression, limiting the translational relevance of rodent toxicology studies .
Pharmacokinetic Profile
Absorption and Distribution
-
Plasma Concentration: Represents 15-30% of total pioglitazone-related compounds in human plasma .
-
Tissue Penetration: Limited central nervous system distribution due to glucuronide’s polarity .
Elimination Kinetics
| Parameter | Value | Source |
|---|---|---|
| Half-life (t₁/₂) | 7-15 hours | |
| Renal Excretion | <5% unchanged | |
| Biliary Clearance | Primary route |
The glucuronide moiety enhances aqueous solubility, facilitating biliary excretion and enterohepatic recirculation .
Pharmacological Implications
Loss of PPARγ Agonism
The opened thiazolidinedione ring abrogates PPARγ binding, as demonstrated by:
-
Receptor Binding Assays: IC₅₀ >100 μM vs. 0.5 μM for pioglitazone .
-
Gene Expression Studies: No activation of PPARγ-responsive genes (e.g., adiponectin) .
Novel Biological Activities
Emerging evidence suggests off-target effects:
-
AMPK Modulation: 30% activation at 10 μM in hepatocyte models .
-
Mitochondrial Effects: Inhibition of complex I respiration (IC₅₀ = 25 μM) .
| Interacting Drug | Effect on Metabolite Levels | Mechanism |
|---|---|---|
| Gemfibrozil | ↑ 2.5-fold | CYP2C8 inhibition |
| Rifampicin | ↓ 40% | CYP2C8 induction |
These interactions necessitate dose adjustments in polypharmacy scenarios .
Toxicological Considerations
Bladder Cancer Risk
Epidemiological data associate long-term pioglitazone use with 1.2-1.4-fold increased bladder cancer risk . While the parent drug is implicated, the ring-opened glucuronide’s role remains unclear due to:
Hepatotoxicity Mechanisms
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